![molecular formula C16H21ClFNO B11837317 9-(3-Chloro-4-fluorophenoxy)-3-azaspiro[5.5]undecane CAS No. 918644-78-7](/img/structure/B11837317.png)
9-(3-Chloro-4-fluorophenoxy)-3-azaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-Chloro-4-fluorophenoxy)-3-azaspiro[55]undecane is a synthetic compound belonging to the spirocyclic class of chemicals Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Chloro-4-fluorophenoxy)-3-azaspiro[5.5]undecane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-fluorophenol with an appropriate azaspiro compound under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
9-(3-Chloro-4-fluorophenoxy)-3-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted spirocyclic compounds .
Aplicaciones Científicas De Investigación
9-(3-Chloro-4-fluorophenoxy)-3-azaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 9-(3-Chloro-4-fluorophenoxy)-3-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. Molecular docking studies and in vitro assays are often used to elucidate these interactions and identify the key molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane: This compound has shown potential as an antiviral agent against dengue virus type 2.
3,3,9,9-Tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane:
Uniqueness
9-(3-Chloro-4-fluorophenoxy)-3-azaspiro[5.5]undecane is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. These substitutions can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
918644-78-7 |
|---|---|
Fórmula molecular |
C16H21ClFNO |
Peso molecular |
297.79 g/mol |
Nombre IUPAC |
9-(3-chloro-4-fluorophenoxy)-3-azaspiro[5.5]undecane |
InChI |
InChI=1S/C16H21ClFNO/c17-14-11-13(1-2-15(14)18)20-12-3-5-16(6-4-12)7-9-19-10-8-16/h1-2,11-12,19H,3-10H2 |
Clave InChI |
VAXOPALLADXKLI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1OC3=CC(=C(C=C3)F)Cl)CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane](/img/structure/B11837240.png)
![6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine](/img/structure/B11837244.png)
![tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate](/img/structure/B11837260.png)
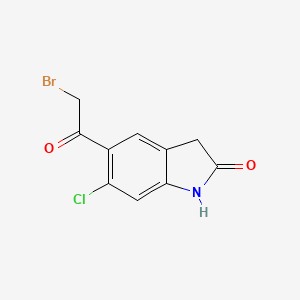
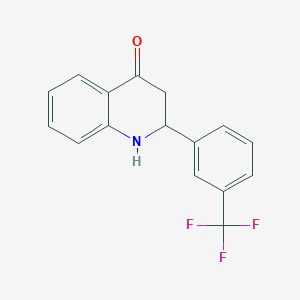
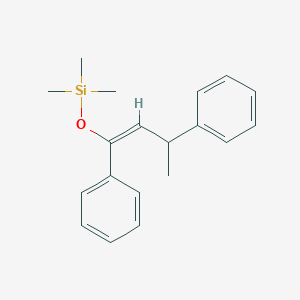
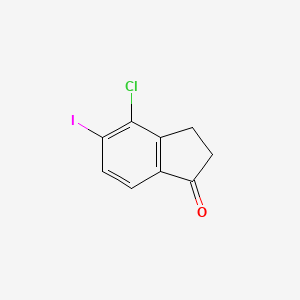
![1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester](/img/structure/B11837285.png)

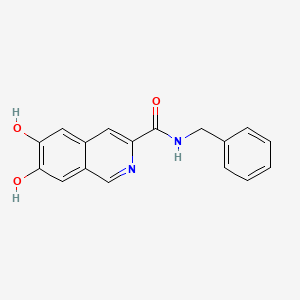

![(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate](/img/structure/B11837307.png)

![N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]cyclohexanecarbohydrazide](/img/structure/B11837312.png)
